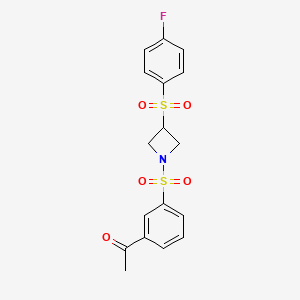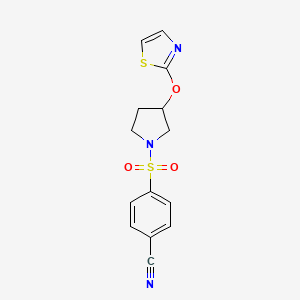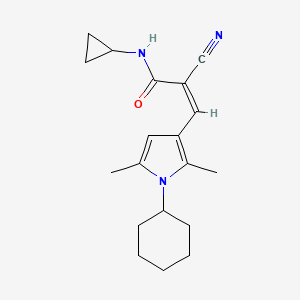
(Z)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(Z)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide" appears to be a complex molecule that may be related to the field of organic synthesis, particularly involving cyano and amide functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of zinc enolates with various cyano-containing substrates. For instance, the zinc enolate derived from 1,1-dibromo-3,3-dimethylbutan-2-one reacts with 3-aryl-2-cyanoprop-2-enamides to yield derivatives of cyclopropane carboxylic acid as a single stereoisomer with a cis arrangement of hydrogen atoms on the cyclopropane ring . This suggests that a similar approach could potentially be used for the synthesis of the target compound, where a zinc enolate might be reacted with a suitable cyano-containing precursor to introduce the cyclohexyl and cyclopropyl substituents.
Molecular Structure Analysis
The molecular structure of the target compound likely features a cyclohexyl group and a cyclopropyl group attached to a pyrrole ring, which is further substituted with cyano and amide functionalities. The stereochemistry of the compound is indicated by the "(Z)" notation, which refers to the geometry around the carbon-carbon double bond. The synthesis of related compounds as single stereoisomers suggests that careful control of reaction conditions could be crucial in obtaining the desired stereochemistry for the target compound.
Chemical Reactions Analysis
The reactivity of the compound is likely to be influenced by the presence of the cyano and amide groups. For example, the paper discussing the synthesis of ethyl nicotinates and nicotinonitriles indicates that cyano groups can participate in vinyl substitution reactions. This implies that the cyano group in the target compound may also be reactive towards nucleophiles or could be involved in addition reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not discussed in the provided papers, we can infer that the presence of multiple functional groups would impact its solubility, boiling point, and stability. The cyano group is known to increase polarity, which could enhance solubility in polar solvents. The amide linkage might contribute to hydrogen bonding, affecting the compound's melting point and boiling point. The steric bulk introduced by the cyclohexyl and cyclopropyl groups could influence the compound's overall reactivity and physical properties.
Wissenschaftliche Forschungsanwendungen
Facile Synthesis Routes : This compound is involved in facile synthesis routes for the generation of pyrroles, isoindoles, and other fused pyrroles. Enamino acids derived from carbonyl compounds undergo decarboxylative cyclization to form these structures, showcasing the compound's utility in organic synthesis and the construction of complex heterocyclic frameworks (Gabbutt et al., 2002).
Catalytic Applications : Research has demonstrated the use of related cyclohexanone derivatives in catalytic processes, such as the highly selective hydrogenation of phenol and derivatives to cyclohexanone under mild conditions. This highlights the potential role of similar compounds in facilitating selective catalytic reactions in aqueous media (Wang et al., 2011).
Synthetic Versatility : The compound's structural motif serves as a versatile synthon for the preparation of polyfunctional heterocyclic systems. It has been used to synthesize multifunctional compounds leading to a variety of polysubstituted heterocyclic systems, illustrating its wide applicability in generating diverse molecular architectures (Pizzioli et al., 1998).
Chemical Transformations and Reactivity Studies : Studies on related enaminoketones and their reactivity offer insights into the chemical behavior and potential transformations of "(Z)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide." These investigations provide foundational knowledge for developing new synthetic routes and understanding the compound's reactivity profile (Jirkovsky, 1974).
Molecular Sensing and Detection : The compound's framework has been explored for colorimetric sensing applications. Similar benzamide derivatives have shown remarkable performance in naked-eye detection of fluoride ions in solution, suggesting potential avenues for the development of new molecular sensors and detection mechanisms (Younes et al., 2020).
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-13-10-15(11-16(12-20)19(23)21-17-8-9-17)14(2)22(13)18-6-4-3-5-7-18/h10-11,17-18H,3-9H2,1-2H3,(H,21,23)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGRCOWMNDFWDN-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2CCCCC2)C)/C=C(/C#N)\C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2524862.png)
![5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2524863.png)
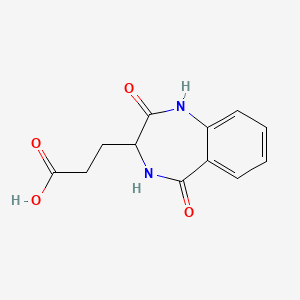
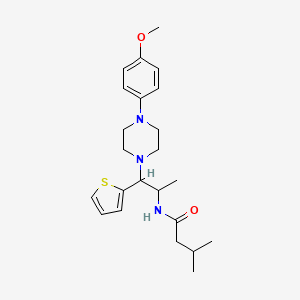
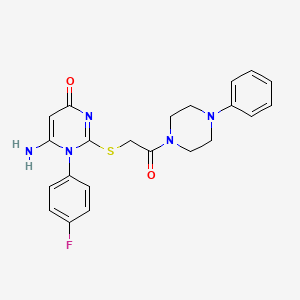
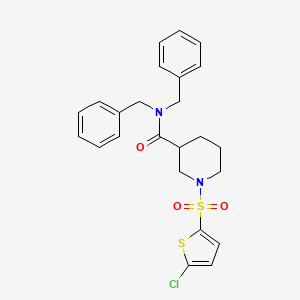
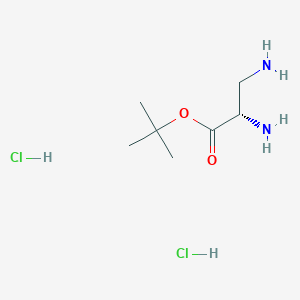
![2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524875.png)
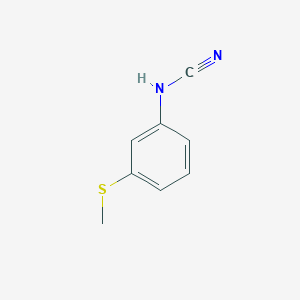
![N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2524878.png)
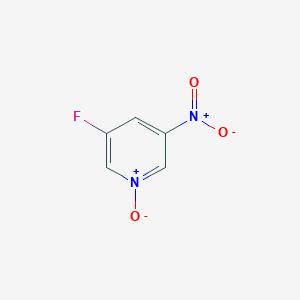
![7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2524880.png)
